molecular formula C8H12F2O3 B8570495 4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid

4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid

Cat. No.: B8570495
M. Wt: 194.18 g/mol
InChI Key: JEULQEVTBVPAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative. This compound is characterized by the presence of two fluorine atoms at the 4-position, a hydroxymethyl group at the 1-position, and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid typically involves the fluorination of cyclohexane derivatives followed by functional group modifications. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst. The carboxylic acid group is often introduced via oxidation of an aldehyde intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: 4,4-Difluoro-1-(carboxymethyl)cyclohexanecarboxylic acid

    Reduction: 4,4-Difluoro-1-(hydroxymethyl)cyclohexanol

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used

Scientific Research Applications

4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, the fluorine atoms can enhance the compound’s stability and bioavailability. The hydroxymethyl and carboxylic acid groups can interact with various molecular targets, such as enzymes and receptors, potentially leading to therapeutic effects. The exact pathways and molecular targets involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxymethylcyclohexanecarboxylic acid: Lacks the fluorine atoms, which may result in different chemical and biological properties.

    4,4-Difluorocyclohexanecarboxylic acid: Lacks the hydroxymethyl group, which can affect its reactivity and interactions with other molecules.

    4,4-Difluoro-1-(hydroxymethyl)cyclohexanol: Lacks the carboxylic acid group, which can influence its solubility and reactivity.

Uniqueness

4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid is unique due to the combination of fluorine atoms, a hydroxymethyl group, and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H12F2O3

Molecular Weight

194.18 g/mol

IUPAC Name

4,4-difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H12F2O3/c9-8(10)3-1-7(5-11,2-4-8)6(12)13/h11H,1-5H2,(H,12,13)

InChI Key

JEULQEVTBVPAGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1(CO)C(=O)O)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1 N NaOH (0.994 mL, 0.994 mmol) was added to a solution of ethyl 4,4-difluoro-1-(hydroxymethyl)cyclohexanecarboxylate (73.6 mg, 0.331 mmol) in THF (1 mL) and MeOH (1 mL) and the mixture was stirred at rt for 3-4 h. The reaction mixture was acidified and extracted with EtOAC, washed with brine and dried (MgSO4). Evaporation of the solvent afforded Cap-6 as a beige solid. 1H NMR (400 MHz, CHLOROFORM-d) δ 3.74 (s, 2H), 2.30-2.20 (m, J=13.3 Hz, 2H), 2.13-1.85 (m, 4H), 1.71-1.60 (m, 2H).
Name
Quantity
0.994 mL
Type
reactant
Reaction Step One
Quantity
73.6 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

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